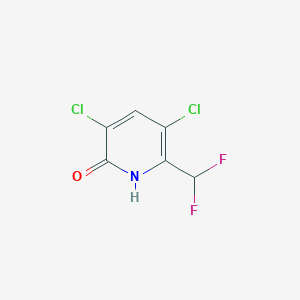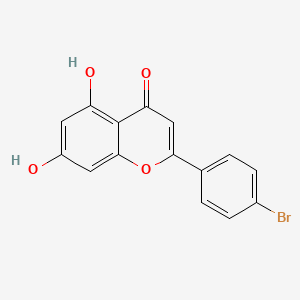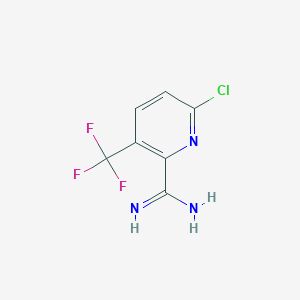
6-Chloro-3-(trifluoromethyl)picolinimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-3-(trifluoromethyl)picolinimidamide is an organic compound with the molecular formula C7H6Cl2F3N3. It is known for its applications in various fields of scientific research and industry. This compound is characterized by the presence of a chloro group, a trifluoromethyl group, and a picolinimidamide moiety, which contribute to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-Chloro-3-(trifluoromethyl)picolinimidamide involves the reaction of 6-aminomethylpyridine with trifluoroacetic anhydride, followed by treatment with hydrochloric acid to yield the desired product[2][2]. The reaction conditions typically involve:
Step 1: Reacting 6-aminomethylpyridine with trifluoroacetic anhydride in an inert atmosphere.
Step 2: Treating the intermediate product with hydrochloric acid to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound often involve bulk synthesis techniques, ensuring high yield and purity. These methods may include:
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-3-(trifluoromethyl)picolinimidamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Condensation Reactions: The compound can participate in condensation reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Catalysts: Catalysts such as palladium or copper may be used to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro group[2][2].
Aplicaciones Científicas De Investigación
6-Chloro-3-(trifluoromethyl)picolinimidamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a catalyst in various reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 6-Chloro-3-(trifluoromethyl)picolinimidamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulating biochemical pathways related to its biological or chemical activity.
Comparación Con Compuestos Similares
Similar Compounds
6-(Trifluoromethyl)pyridine-2-carboximidamide: Shares a similar trifluoromethyl group but lacks the chloro group.
6-Chloro-3-(trifluoromethyl)pyridine: Similar structure but without the imidamide moiety.
Uniqueness
6-Chloro-3-(trifluoromethyl)picolinimidamide is unique due to the combination of its chloro, trifluoromethyl, and picolinimidamide groups, which confer distinct chemical properties and reactivity compared to similar compounds .
Propiedades
Fórmula molecular |
C7H5ClF3N3 |
|---|---|
Peso molecular |
223.58 g/mol |
Nombre IUPAC |
6-chloro-3-(trifluoromethyl)pyridine-2-carboximidamide |
InChI |
InChI=1S/C7H5ClF3N3/c8-4-2-1-3(7(9,10)11)5(14-4)6(12)13/h1-2H,(H3,12,13) |
Clave InChI |
DJBYMZICWOBJGL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1C(F)(F)F)C(=N)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![disodium;[(2R)-3-heptadecanoyloxy-2-hydroxypropyl] phosphate](/img/structure/B13139578.png)
![1,5-Bis{4-[hexyl(methyl)amino]anilino}anthracene-9,10-dione](/img/structure/B13139579.png)
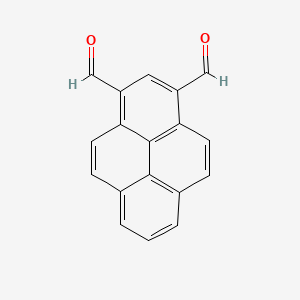
![4-[4-(4-bromophenyl)phenyl]-N,N-diphenylaniline](/img/structure/B13139594.png)


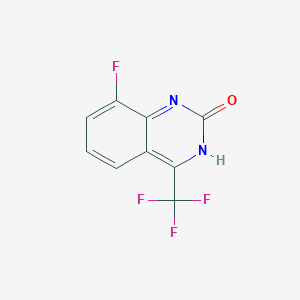
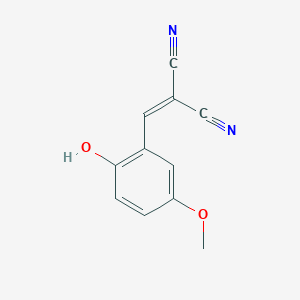
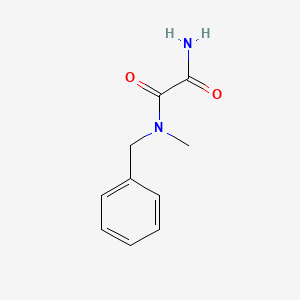
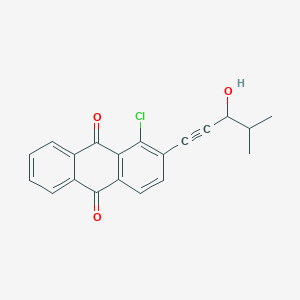
![(2S)-2-[[4-[[(1S)-1-carboxy-3-methylbutyl]amino]-6-(2-methylanilino)-1,3,5-triazin-2-yl]amino]-4-methylpentanoic acid](/img/structure/B13139618.png)
